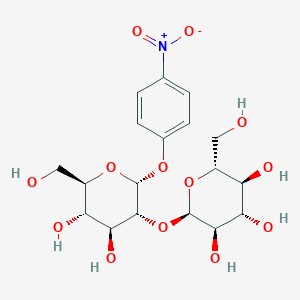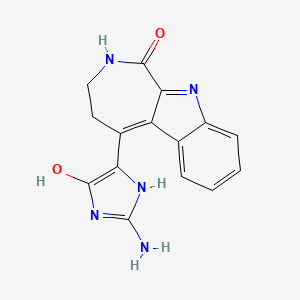
Chk2 Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Checkpoint kinase 2 (Chk2) inhibitors are small molecules that inhibit the activity of the serine/threonine kinase Chk2. Chk2 plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing damaged DNA. Inhibition of Chk2 can enhance the effectiveness of cancer therapies that induce DNA damage, making Chk2 inhibitors valuable in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common synthetic route involves the use of fragment-based screening to identify ligand-efficient scaffolds that bind to the ATP-binding site of Chk2 . These scaffolds are then optimized through a series of chemical reactions, including amide bond formation, Suzuki coupling, and reductive amination .
Industrial Production Methods: Industrial production of Chk2 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification by chromatography, and rigorous quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Chk2 inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance solubility and bioavailability.
Reduction: Reduction of nitro groups to amines to improve binding affinity.
Substitution: Substitution of hydrogen atoms with halogens or other functional groups to increase potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions are highly specific Chk2 inhibitors with enhanced binding affinity and selectivity for the Chk2 kinase .
Wissenschaftliche Forschungsanwendungen
Chk2 inhibitors have a wide range of scientific research applications, including:
Cancer Treatment: Enhancing the efficacy of radiotherapy and chemotherapy by disrupting DNA repair and cell cycle progression in cancer cells.
Neurodegenerative Diseases: Potential therapeutic effects in treating diseases like amyotrophic lateral sclerosis (ALS) by influencing DNA damage response pathways.
Hepatitis C Virus (HCV) Infections: Inhibiting Chk2 can disrupt the replication of HCV, offering a potential treatment for the infection.
Protective Effects on Non-Cancerous Cells: Safeguarding non-cancerous cells during cancer therapy by inhibiting p53-dependent apoptosis.
Wirkmechanismus
Chk2 inhibitors exert their effects by binding to the ATP-binding site of the Chk2 kinase, thereby preventing its activation. Chk2 is activated in response to DNA damage and plays a key role in cell cycle arrest and DNA repair. By inhibiting Chk2, these compounds prevent the phosphorylation of downstream targets, leading to the accumulation of DNA damage and ultimately promoting cell death in cancer cells . The molecular targets and pathways involved include the ataxia telangiectasia mutated kinase (ATM) and the p53 pathway .
Vergleich Mit ähnlichen Verbindungen
Checkpoint kinase 1 (Chk1) inhibitors: Structurally distinct but functionally similar, Chk1 inhibitors also target the DNA damage response pathway.
ATM inhibitors: Target the upstream kinase in the DNA damage response pathway.
ATR inhibitors: Target another key kinase involved in the DNA damage response.
Uniqueness of Chk2 Inhibitors: Chk2 inhibitors are unique in their ability to specifically target the Chk2 kinase without affecting Chk1, ATM, or ATR. This specificity allows for more precise modulation of the DNA damage response pathway, potentially reducing off-target effects and improving therapeutic outcomes .
Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other medical applications. Their ability to enhance the efficacy of existing treatments while protecting non-cancerous cells makes them valuable tools in the fight against cancer and other diseases involving DNA damage and repair mechanisms.
Eigenschaften
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
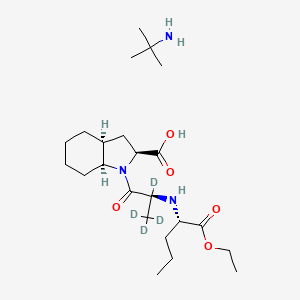
![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/new.no-structure.jpg)

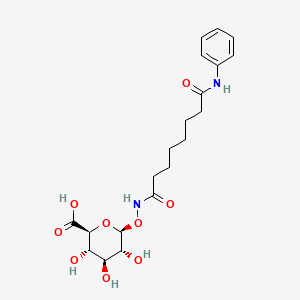
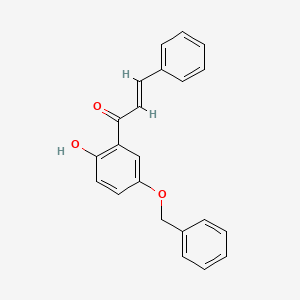

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
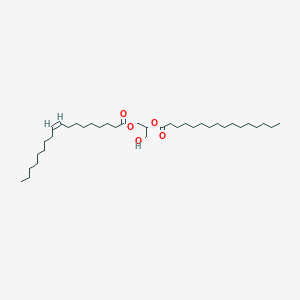
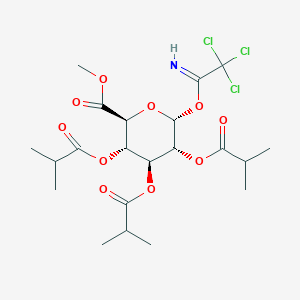
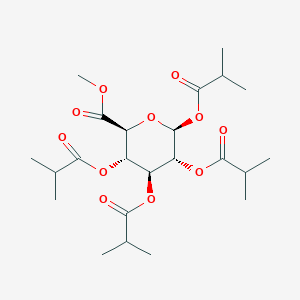
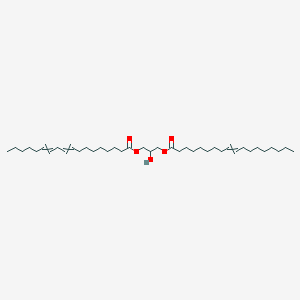
![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
